![molecular formula C12H8N2O3 B15052195 3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15052195.png)
3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that contains a pyridine ring, a furan ring, and a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions to form the furo[3,2-b]pyrrole core. The pyridine ring is then introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product while minimizing side reactions.
化学反应分析
Types of Reactions
3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the pyridine, furan, or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine: Its structural features allow for the design of analogs that may exhibit therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- 3-(pyridin-2-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
- 3-(pyridin-4-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
- 4H-furo[3,2-b]pyrrole-5-carboxylic acid
Uniqueness
3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is unique due to the specific positioning of the pyridine ring, which can influence its electronic properties and reactivity. This positioning can also affect the compound’s ability to interact with biological targets, potentially leading to distinct biological activities compared to its analogs.
属性
分子式 |
C12H8N2O3 |
|---|---|
分子量 |
228.20 g/mol |
IUPAC 名称 |
3-pyridin-3-yl-4H-furo[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C12H8N2O3/c15-12(16)9-4-10-11(14-9)8(6-17-10)7-2-1-3-13-5-7/h1-6,14H,(H,15,16) |
InChI 键 |
BEQMEFJYIFFXFO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=COC3=C2NC(=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B15052112.png)
![N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride](/img/structure/B15052116.png)
![7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15052127.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B15052141.png)
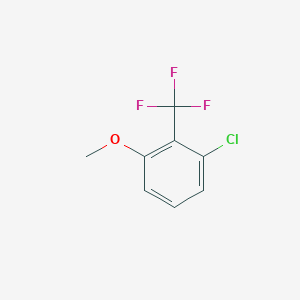
![7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B15052151.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15052154.png)
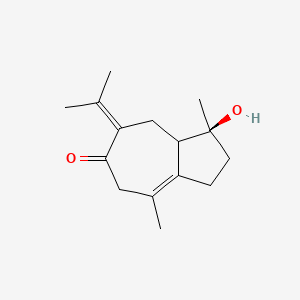
![(3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B15052166.png)
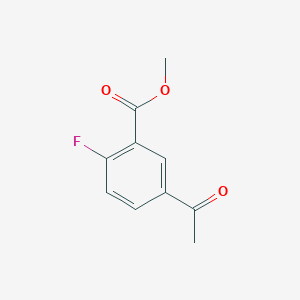
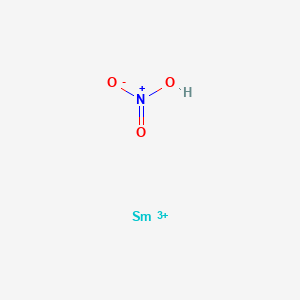
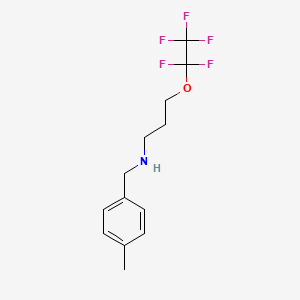
![6-fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15052188.png)
